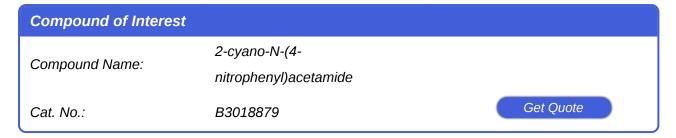


Structural Elucidation of 2-cyano-N-(4-nitrophenyl)acetamide: A Spectroscopic Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural confirmation of **2-cyano-N-(4-nitrophenyl)acetamide** utilizing a comparative spectroscopic approach. By examining predicted and experimental data from analogous compounds, this document outlines the expected spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Predicted Spectroscopic Data for 2-cyano-N-(4-nitrophenyl)acetamide

The following table summarizes the anticipated spectroscopic data for the target compound based on the analysis of its functional groups and comparison with structurally similar molecules.



| Spectroscopic Technique | Functional Group/Proton Environment | Predicted/Comparative Value |
|--|--|--------------------------------|
| IR Spectroscopy | N-H Stretch (Amide) | ~3300-3100 cm ⁻¹ |
| C≡N Stretch (Nitrile) | ~2260-2240 cm ⁻¹ | |
| C=O Stretch (Amide) | ~1680-1650 cm ⁻¹ | - |
| N=O Asymmetric Stretch (Nitro) | ~1550-1475 cm ⁻¹ | _ |
| N=O Symmetric Stretch (Nitro) | ~1360-1290 cm ⁻¹ | _ |
| ¹ H NMR Spectroscopy | Amide N-H | ~10.5 ppm (singlet) |
| Aromatic H (ortho to NO ₂) | ~8.3 ppm (doublet) | |
| Aromatic H (meta to NO ₂) | ~7.8 ppm (doublet) | - |
| Methylene (-CH ₂ -) | ~4.0 ppm (singlet) | _ |
| ¹³ C NMR Spectroscopy | Carbonyl C=O | ~162 ppm |
| Aromatic C (C-NO ₂) | ~148 ppm | |
| Aromatic C (C-NH) | ~142 ppm | _ |
| Aromatic C (ortho to NO ₂) | ~125 ppm | - |
| Aromatic C (meta to NO ₂) | ~120 ppm | _ |
| Nitrile C≡N | ~116 ppm | _ |
| Methylene -CH ₂ - | ~27 ppm | _ |
| Mass Spectrometry | Molecular Ion [M]+ | m/z 205.05 |

Comparative Spectroscopic Data

To substantiate the predicted values, experimental data from structurally related compounds are presented below. These compounds provide a basis for understanding the spectroscopic behavior of the key functional moieties within **2-cyano-N-(4-nitrophenyl)acetamide**.



Table 1: ¹H and ¹³C NMR Data of N-(4-Cyano-2-nitrophenyl)acetamide[1]

This compound is a structural isomer of the target molecule and offers valuable insight into the chemical shifts of the aromatic protons and carbons in a similar electronic environment.

| Proton/Carbon | ¹Η Chemical Shift (δ, ppm) | ¹³ C Chemical Shift (δ, ppm) |
|---------------|---|---|
| NH | 10.55 (s) | - |
| Aromatic H | 9.03 (d, J=8.9 Hz), 8.55 (d, J=1.6 Hz), 7.87 (m) | 142.3, 138.38, 135.35, 130.13, 122.66, 106.78 |
| СНз | 2.35 (s) | 25.74 |
| - | - | 169.1 (C=O), 116.52 (C≡N) |

Table 2: Spectroscopic Data of 2-cyano-N-phenylacetamide[2]

This compound lacks the nitro group, allowing for a direct comparison of the impact of the nitro group on the spectral data.

| Spectroscopic Technique | Signal | Value |
|---------------------------------|--------------------------------|---|
| IR Spectroscopy | N-H Stretch | 3270.12 cm ⁻¹ , 3208.40 cm ⁻¹ |
| ¹ H NMR Spectroscopy | Methylene (-CH ₂ -) | 3.91 ppm (singlet) |

Table 3: Spectroscopic Data of 4-Nitroaniline[3]

This molecule represents the aminonitrophenyl portion of the target compound.



| Spectroscopic Technique | Proton Environment | ¹H Chemical Shift (δ, ppm) |
|---------------------------------------|--|----------------------------|
| ¹ H NMR Spectroscopy | Aromatic H (ortho to NO ₂) | 8.02 (d) |
| Aromatic H (meta to NO ₂) | 6.76 (d) | |
| Amine N-H | 5.97 (s) | |

Experimental Protocols

Standard spectroscopic techniques would be employed for the structural confirmation of **2-cyano-N-(4-nitrophenyl)acetamide**.

Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.

Mass Spectrometry (MS)

- Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.



• Data Acquisition: The mass spectrum is recorded to determine the molecular weight and fragmentation pattern.

Logical Workflow for Structural Confirmation

The following diagram illustrates the systematic approach to confirming the structure of **2-cyano-N-(4-nitrophenyl)acetamide** using the discussed spectroscopic methods.

Synthesis Synthesize 2-cyano-N-(4-nitrophenyl)acetamide Spectroscopic Analysis ¹H & ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry Data Analysis and Confirmation **Identify Functional Groups:** Determine Proton and Carbon Confirm Molecular Weight -NH, C≡N, C=O, NO₂ **Environments and Connectivity** and Fragmentation Pattern Compare with Predicted and Alternative Compound Data Structural Confirmation

Workflow for Structural Confirmation

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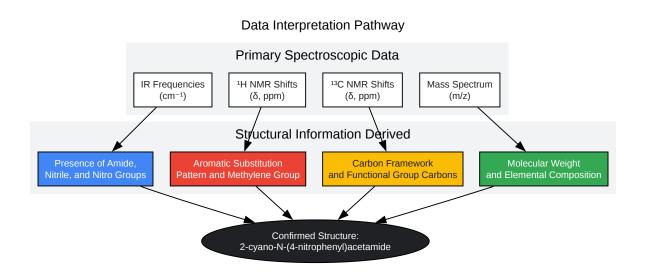
Caption: Workflow for the spectroscopic confirmation of **2-cyano-N-(4-nitrophenyl)acetamide**.



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Signaling Pathway of Spectroscopic Data Interpretation

The interplay between different spectroscopic data points leads to the final structural elucidation. This can be visualized as a signaling pathway where each piece of information contributes to the overall conclusion.



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Caption: Interplay of spectroscopic data for structural elucidation.

To cite this document: BenchChem. [Structural Elucidation of 2-cyano-N-(4-nitrophenyl)acetamide: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3018879#structural-confirmation-of-2-cyano-n-4-nitrophenyl-acetamide-using-spectroscopy]

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